molecular formula C9H15N3O B1400481 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide CAS No. 1196104-00-3

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide

Cat. No. B1400481
CAS RN: 1196104-00-3
M. Wt: 181.23 g/mol
InChI Key: BAJCVNVECGERDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The linear formula of this compound is C16H20N4O2 . The CAS Number is 1284275-05-3 . The molecular weight is 300.363 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a linear formula of C16H20N4O2, a CAS Number of 1284275-05-3, and a molecular weight of 300.363 .

Scientific Research Applications

1. Inhibition of Aryl Hydrocarbon Receptor (AhR) Genomic Signaling 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide has been functionally tested as an inhibitor of AhR genomic signaling. AhR is a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism and immune response regulation .

Anti-inflammatory and Analgesic Properties

This compound exhibits noteworthy biological properties such as anti-inflammatory and analgesic effects, which could be beneficial in the development of new therapeutic agents for treating inflammation and pain .

Anticancer Activity

The pyrazole scaffold, which includes 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide, is associated with anticancer properties. This makes it a potential candidate for cancer research and drug development .

Antibacterial Applications

Due to its antibacterial properties, this compound can be explored for use in creating new antibiotics or as a research tool in studying bacterial infections and resistance mechanisms .

Anticonvulsant Effects

The compound’s anticonvulsant properties suggest its potential application in the research and treatment of seizure disorders .

Anthelmintic Uses

Its anthelmintic effects indicate that it could be used in the study and treatment of parasitic worm infestations .

Antioxidant Potential

The antioxidant capacity of this compound could be harnessed in research focused on oxidative stress and related diseases .

Herbicidal Activity

Lastly, its herbicidal activity suggests potential applications in agricultural research, particularly in the development of new herbicides or studies on weed control mechanisms .

InvivoGen - CH-223191 IntechOpen - Pyrazole Scaffold

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5-tert-butyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,3)7-5-6(8(10)13)12(4)11-7/h5H,1-4H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJCVNVECGERDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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